![molecular formula C18H23NO3 B2886368 2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide CAS No. 886147-27-9](/img/structure/B2886368.png)
2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
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Description
2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, also known as TMC-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. TMC-1 belongs to the class of chromene derivatives, which have been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Silver-Catalyzed Decarboxylative Acylation
This compound can be used in silver-catalyzed decarboxylative acylation . The α-ketoamide functional group, which is a key part of this compound, is synthesized with three components of isocyanides, aromatic α-oxocarboxylic acid analogues, and water in moderate yields . This process uses air as a sole oxidant .
Development of Biologically Active Molecules
The α-ketoamide functional group in this compound is a privileged structure in medicinal chemistry. It has led to the development of a wide array of compounds that have shown a variety of pharmacological activities .
Modification of Molecules with Clinical Potential
Medicinal chemists have constantly exploited α-ketoamides to modify molecules with clinical potential , primarily as sedative/hypnotics, anxiolytics, antitumorals, antibacterials, antivirals, and antiprions .
Synthesis of β-Enaminones
The reaction of isodehydracetic acid with amines can afford β-enaminones in the presence of the coupling agent 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) . This is a concise, operationally simple method to expediently synthesize a new type of β-enaminone-containing compound .
Building Blocks for Biologically Active Molecules
β-Enaminones are the important building blocks for a variety of versatile biologically active molecules like indoles and pyrimidines . They are significant precursors for β-aminoacids .
Pharmaceutical Applications
β-Enaminones have attracted attention in pharmaceutical applications , such as anticonvulsants and α7 nicotinic acetylcholine receptor modulators . Their stability under simulated physiological pH and low toxicity are exemplified by their use as orally active medicinal agents .
properties
IUPAC Name |
2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)11-18(4,5)19-15(20)13-10-12-8-6-7-9-14(12)22-16(13)21/h6-10H,11H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPHJJHTCJBRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide |
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